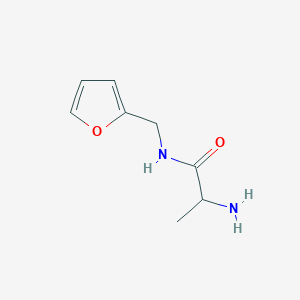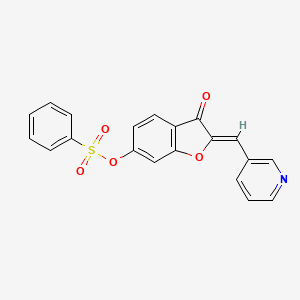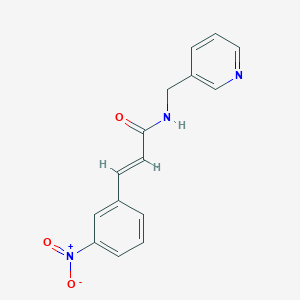![molecular formula C20H15BO2 B3215675 [1,2'-Binaphthalen]-4-ylboronic acid CAS No. 1165943-53-2](/img/structure/B3215675.png)
[1,2'-Binaphthalen]-4-ylboronic acid
Overview
Description
[1,2'-Binaphthalen]-4-ylboronic acid, also known as BNPA, is a chemical compound widely used in scientific research. It is a chiral, aromatic boronic acid that has a unique structure and properties, making it suitable for various applications.
Mechanism of Action
The mechanism of action of [1,2'-Binaphthalen]-4-ylboronic acid is based on its ability to form stable complexes with various molecules. As a boronic acid, it can form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes [1,2'-Binaphthalen]-4-ylboronic acid useful in the synthesis of chiral compounds and as a ligand in organometallic chemistry.
Biochemical and Physiological Effects
[1,2'-Binaphthalen]-4-ylboronic acid has no known biochemical or physiological effects on living organisms. It is a stable compound that does not react with biological molecules, making it safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1,2'-Binaphthalen]-4-ylboronic acid in laboratory experiments is its ability to form stable complexes with various molecules, making it useful in the synthesis of chiral compounds and as a ligand in organometallic chemistry. [1,2'-Binaphthalen]-4-ylboronic acid is also easy to synthesize and provides high yields of pure compound.
However, [1,2'-Binaphthalen]-4-ylboronic acid has some limitations in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. It is also sensitive to air and moisture, requiring careful handling and storage.
Future Directions
There are many potential future directions for the use of [1,2'-Binaphthalen]-4-ylboronic acid in scientific research. One area of interest is the development of new synthetic methods using [1,2'-Binaphthalen]-4-ylboronic acid as a chiral auxiliary. Another area of interest is the use of [1,2'-Binaphthalen]-4-ylboronic acid as a ligand in new organometallic complexes for catalysis and other applications. Additionally, the use of [1,2'-Binaphthalen]-4-ylboronic acid in the development of new materials and sensors is an area of active research. Overall, [1,2'-Binaphthalen]-4-ylboronic acid has many potential applications in various fields of science and technology.
Scientific Research Applications
[1,2'-Binaphthalen]-4-ylboronic acid is widely used in scientific research, particularly in the field of asymmetric synthesis. It is used as a chiral auxiliary in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. [1,2'-Binaphthalen]-4-ylboronic acid is also used as a ligand in organometallic chemistry, where it forms stable complexes with various transition metals.
properties
IUPAC Name |
(4-naphthalen-2-ylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-12-11-17(18-7-3-4-8-19(18)20)16-10-9-14-5-1-2-6-15(14)13-16/h1-13,22-23H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXBLLQTBYWLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=CC4=CC=CC=C4C=C3)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727060 | |
| Record name | [1,2'-Binaphthalen]-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2'-Binaphthalen]-4-ylboronic acid | |
CAS RN |
1165943-53-2 | |
| Record name | [1,2'-Binaphthalen]-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B3215600.png)





![5-Chloro-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3215639.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate](/img/structure/B3215652.png)
![2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B3215655.png)


